molecular formula C6H4Cl4Si2 B12569755 Phenylenechlorosilane

Phenylenechlorosilane

Cat. No.: B12569755
M. Wt: 274.1 g/mol
InChI Key: XRQRIDGVDBTOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylenechlorosilane is an organosilicon compound that contains a phenyl group attached to a silicon atom, which is also bonded to chlorine atoms. This compound is part of the broader class of chlorosilanes, which are known for their reactivity and utility in various chemical processes. This compound is particularly significant in the field of organosilicon chemistry due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylenechlorosilane can be synthesized through the reaction of benzene chloride with silicon tetrachloride. The process involves adding a mixture of benzene chloride and silicon tetrachloride into a reactor, followed by heating the mixture to a temperature range of 510-530°C. This reaction yields this compound along with other by-products such as diphenyl dichlorosilane .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of silicon-copper alloys as catalysts. The reaction between methyl chloride and the silicon-copper alloy produces various chlorosilanes, including this compound. The process is optimized to maximize yield and purity, often involving fractional distillation techniques to separate and purify the desired product .

Chemical Reactions Analysis

Types of Reactions: Phenylenechlorosilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Strong nucleophiles such as alkoxides or amines.

    Reduction: Lithium aluminium hydride in anhydrous conditions.

Major Products:

Scientific Research Applications

Phenylenechlorosilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which phenylenechlorosilane exerts its effects involves the reactivity of the silicon-chlorine bond. This bond is highly reactive and can undergo hydrolysis or substitution reactions, leading to the formation of silanols or substituted silanes. These reactions are facilitated by the presence of nucleophiles or water molecules, which attack the silicon atom, displacing the chlorine atoms .

Comparison with Similar Compounds

Phenylenechlorosilane can be compared with other chlorosilanes such as:

Uniqueness: this compound’s uniqueness lies in its phenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This makes it particularly valuable in applications requiring specific organosilicon functionalities .

Properties

Molecular Formula

C6H4Cl4Si2

Molecular Weight

274.1 g/mol

InChI

InChI=1S/C6H4Cl4Si2/c7-11(8)5-1-2-6(4-3-5)12(9)10/h1-4H

InChI Key

XRQRIDGVDBTOBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[Si](Cl)Cl)[Si](Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.